molecular formula C7H12N2O2 B8549684 2-(2-Diazoethoxy)oxane CAS No. 57331-64-3

2-(2-Diazoethoxy)oxane

Cat. No.: B8549684
CAS No.: 57331-64-3
M. Wt: 156.18 g/mol
InChI Key: RABNIWAEHYLCNK-UHFFFAOYSA-N
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Description

2-(2-Diazoethoxy)oxane is a heterocyclic compound featuring a six-membered oxane (tetrahydropyran) ring substituted with a diazoethyloxy group (–O–CH₂–CH₂–N₂). The diazo (–N₂) functional group confers unique reactivity, enabling applications in photochemistry, cycloadditions, and as carbene precursors . For instance, diazo groups are typically introduced via diazo transfer reactions using reagents like diazomethane or tosyl azide, while oxane rings are constructed via cyclization of diols or epoxide opening .

Key properties inferred from structural analogs:

  • Reactivity: The diazo group undergoes thermal or photolytic decomposition to generate carbenes, enabling C–H insertion or cyclopropanation reactions.
  • Stability: Diazo compounds are generally thermally sensitive, requiring storage at low temperatures to prevent decomposition.

Properties

CAS No.

57331-64-3

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

2-(2-diazoethoxy)oxane

InChI

InChI=1S/C7H12N2O2/c8-9-4-6-11-7-3-1-2-5-10-7/h4,7H,1-3,5-6H2

InChI Key

RABNIWAEHYLCNK-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 2-(2-Diazoethoxy)oxane, differing primarily in substituents:

Compound Name Molecular Formula Key Functional Groups Key Differences
This compound C₆H₁₀N₂O₂ Oxane ring, diazoethoxy group High reactivity due to –N₂ group
2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane C₈H₁₆O₅ 1,3-dioxolane ring, methoxyethoxy chain Ether linkages enhance hydrophilicity
2-[2-(3-Bromopropoxy)ethoxy]oxane C₈H₁₅BrO₃ Oxane ring, bromoethoxy chain Bromine enables nucleophilic substitution
1-azido-2-(2-iodoethoxy)ethane C₄H₈IN₃O Azido group, iodoethoxy chain Azide participates in "click" chemistry

Structural Insights :

  • The oxane/dioxolane ring provides rigidity and influences solubility.
  • Substituents (diazo, bromo, azido) dictate reactivity: diazo for carbene generation, bromo for SN2 reactions, azido for Huisgen cycloaddition .

Comparisons :

  • 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane : Synthesized via nucleophilic substitution between 1,3-dioxolane derivatives and methoxyethoxyethyl halides, achieving 44–86% yields .
  • Bromoethoxy Oxanes : Prepared by alkylation of oxane with bromoalkyl ethers using Cs₂CO₃ as a base in acetonitrile (e.g., 75% yield in ).
  • Azidoethoxy Compounds : Synthesized via iodide-azide exchange (e.g., NaI/NaN₃ in acetone, 89% yield in ).

Reactivity and Stability

Compound Thermal Stability Key Reactions Hazard Profile
This compound Low Carbene generation, cycloaddition Explosive risk at high temps
Methoxyethoxy Dioxolane High Ether cleavage, hydrolysis Low toxicity, non-flammable
Bromoethoxy Oxane Moderate SN2 substitution, elimination Corrosive (skin/eye irritant)
Azidoethoxy Ethane Moderate Huisgen cycloaddition, Staudinger Shock-sensitive (azide risk)

Notable Findings:

  • Diazo compounds require stringent safety protocols (e.g., blast shields, cold storage) akin to those for 1,2-Oxathiolane-2,2-dioxide, which mandates ventilation and flame avoidance .
  • Bromo and azido derivatives are safer to handle but still necessitate PPE (gloves, goggles) .

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